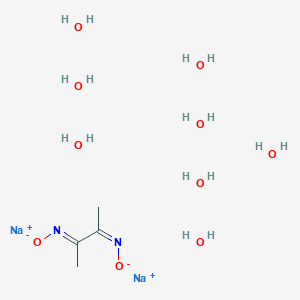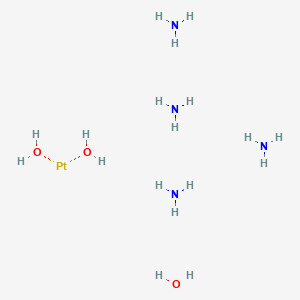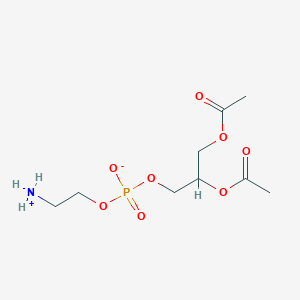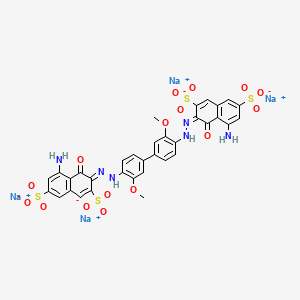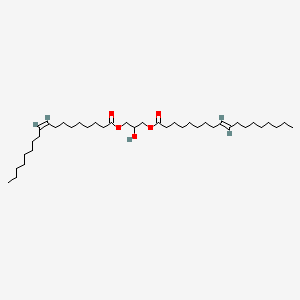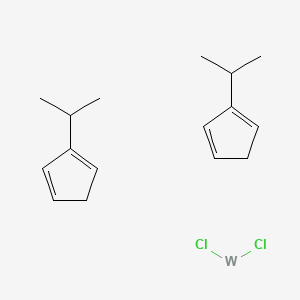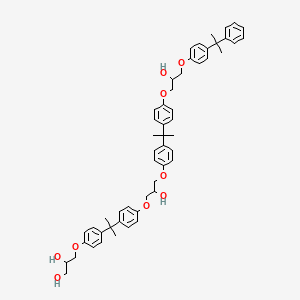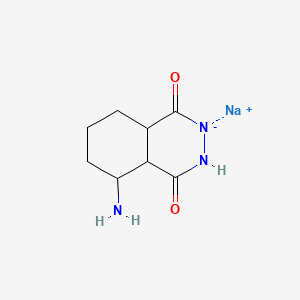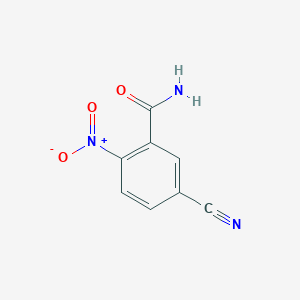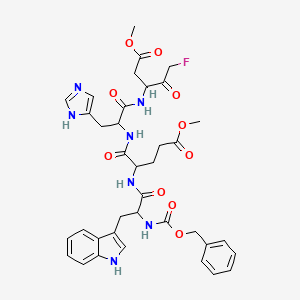![molecular formula C60H36Cr2N9Na3O21S3 B8193096 trisodium;chromium;(4Z)-4-[(2-hydroxynaphthalen-1-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate](/img/structure/B8193096.png)
trisodium;chromium;(4Z)-4-[(2-hydroxynaphthalen-1-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier trisodium;chromium;(4Z)-4-[(2-hydroxynaphthalen-1-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate is known as Acid Black 52. It is a dye compound with the chemical formula C34H25N9Na2O7S2 and CAS registry number 5610-64-0. Acid Black 52 belongs to the class of azo dyes and is characterized by its black color. It is commonly used in textile dyeing and printing processes, providing a deep and intense black shade. This compound is known for its good solubility in water and excellent color fastness properties, making it a reliable choice for producing black-colored fabrics and materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Black 52 involves the reaction of 1-naphthalenesulfonic acid with 2-hydroxy-1-naphthalenyl hydrazine, followed by the introduction of a nitro group and the formation of a chromium complex. The reaction conditions typically include the use of acidic or basic catalysts, controlled temperatures, and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Acid Black 52 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters. The final product is purified through filtration, crystallization, and drying processes to obtain the dye in its pure form.
化学反応の分析
Types of Reactions
Acid Black 52 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the chromium complex.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonic acid group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation states of the chromium complex.
Reduction: Amino derivatives of the dye.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acid Black 52 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and materials, as well as in the production of inks and coatings.
作用機序
The mechanism of action of Acid Black 52 involves its interaction with various molecular targets, primarily through its azo and sulfonic acid groups. The dye binds to fibers and materials through electrostatic interactions and hydrogen bonding, resulting in strong color retention. In biological applications, the dye can interact with cellular components, allowing for visualization and staining of specific structures.
類似化合物との比較
Similar Compounds
Acid Black 1: Another azo dye with similar applications but different chemical structure.
Acid Black 24: Known for its use in textile dyeing with slightly different color properties.
Acid Black 210: Used in various industrial applications with distinct solubility and fastness properties.
Uniqueness
Acid Black 52 is unique due to its specific chemical structure, which provides excellent color fastness and compatibility with a wide range of fibers. Its stability and solubility in water make it a preferred choice for many industrial applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
trisodium;chromium;(4Z)-4-[(2-hydroxynaphthalen-1-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H13N3O7S.2Cr.3Na/c3*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h3*1-10,21,24H,(H,28,29,30);;;;;/q;;;;;3*+1/p-3/b3*22-20-;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLXFONDVYLOG-LJOGYAICSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Cr].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C(C=CC2=C1)O)N/N=C/3\C(=O)C=C(C4=C3C=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-].C1=CC=C2C(=C(C=CC2=C1)O)N/N=C/3\C(=O)C=C(C4=C3C=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-].C1=CC=C2C(=C(C=CC2=C1)O)N/N=C/3\C(=O)C=C(C4=C3C=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Cr].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36Cr2N9Na3O21S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1488.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
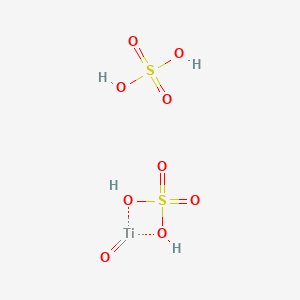
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B8193014.png)
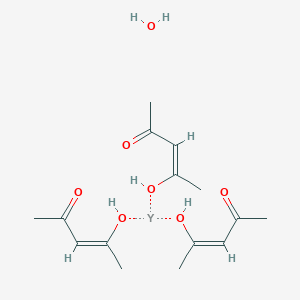
![disodium;5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-[(E)-2-[4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B8193018.png)
